molecular formula C7H6ClFN2O B1453584 (4-Chloro-3-fluorophenyl)urea CAS No. 1249871-03-1

(4-Chloro-3-fluorophenyl)urea

Cat. No.: B1453584
CAS No.: 1249871-03-1
M. Wt: 188.59 g/mol
InChI Key: CMFJFSVJQNUMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-fluorophenyl)urea is a useful research compound. Its molecular formula is C7H6ClFN2O and its molecular weight is 188.59 g/mol. The purity is usually 95%.
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Biological Activity

(4-Chloro-3-fluorophenyl)urea is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H6_6ClF N2_2O. The compound features a urea functional group attached to a phenyl ring with chlorine and fluorine substituents. The chloro group is positioned para to the urea linkage, while the fluoro group is meta. This structural arrangement contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can effectively inhibit bacterial growth. For example, related compounds have demonstrated efficacy against various pathogens, suggesting potential use in developing new antimicrobial agents.
  • Anti-inflammatory Activity : The compound may interact with enzymes involved in inflammatory processes, indicating its potential as an anti-inflammatory agent. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

The biological activity of this compound is attributed to its ability to inhibit specific enzymes or pathways involved in microbial resistance and inflammatory responses. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory pathways or microbial resistance mechanisms. This inhibition can disrupt various biochemical pathways, leading to desired therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives bearing similar substituents exhibited varying degrees of antimicrobial activity, with some compounds showing significant inhibition against bacterial strains.
  • Anti-inflammatory Properties : Research indicates that this compound can reduce the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses. This suggests its potential application in treating inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityIC50_{50} Value
This compoundSignificantModerateN/A
1,3-Bisthis compoundModerateHigh9.25 ± 0.57 µM
6-bromo quinazoline derivativesVariableHigh15.3 ± 0.65 µM

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFJFSVJQNUMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.